Piridin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5NO |
|---|---|
Molecular Weight |
95.10 g/mol |
IUPAC Name |
3H-pyridin-4-one |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1,3-4H,2H2 |
InChI Key |
MPOYBFYHRQBZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=CC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Piridin 4 One and Its Derivatives
Direct Synthetic Routes to Piridin-4-one Scaffolds
The direct construction of the pyridin-4-one ring system can be achieved through several reliable methods, including condensation reactions, cycloaddition approaches, and N-annulation strategies. These methods offer versatile pathways to a wide range of substituted pyridin-4-ones.
Condensation reactions are a cornerstone of heterocyclic synthesis, and the construction of the pyridin-4-one scaffold is no exception. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner, starting from acyclic precursors.
A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis , which can be adapted to produce pyridin-4-one derivatives. This method traditionally involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. organic-chemistry.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine (B92270). Modifications to this method allow for the synthesis of unsymmetrical pyridines by performing the condensation steps sequentially. baranlab.org
Another versatile approach involves the intramolecular cyclization of β-ketoenamides. For instance, the coupling of N-protected (S)-proline or (2S,4R)-4-hydroxyproline derivatives with (Z)-4-aminopent-3-en-2-one yields β-ketoenamides, which upon intramolecular cyclization, afford enantiopure pyridin-4-one derivatives bearing pyrrolidin-2-yl substituents. researchgate.net
A one-pot, four-component condensation reaction has been developed for the synthesis of highly substituted piperid-4-ones, which are precursors to pyridin-4-ones. This method involves the reaction of diketene (B1670635) with a tosyl imine in the presence of titanium tetrachloride (TiCl4) and methanol, followed by the addition of an aldehyde. acs.org This strategy provides access to 2,6-disubstituted nonsymmetrical piperid-4-ones as a mixture of diastereomers, which can be epimerized to a single diastereomer. acs.org
Multicomponent reactions offer an efficient pathway to complex molecules in a single step. A one-pot, three-component synthesis of 2,4,6-triarylpyridines has been achieved through the condensation of triazole pyrazolyl aldehydes and acetophenones with ammonium (B1175870) acetate (B1210297). bohrium.com While this method directly yields pyridines, it highlights the power of condensation strategies in building the pyridine core, which can be conceptually extended to pyridin-4-one synthesis.
Table 1: Examples of Condensation Reactions for Pyridin-4-one Synthesis
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehyde, β-ketoester (2 equiv.), Ammonia | Condensation, then oxidation | Symmetrical Pyridin-4-one derivatives | organic-chemistry.orgbaranlab.org |
| N-protected proline derivatives, (Z)-4-aminopent-3-en-2-one | Coupling, then intramolecular cyclization | Enantiopure Pyrrolidin-2-yl-substituted Pyridin-4-ones | researchgate.net |
| Diketene, Tosyl imine, Aldehyde | TiCl4, MeOH | 2,6-Disubstituted Piperid-4-ones | acs.org |
| Triazole pyrazolyl aldehydes, Acetophenones, Ammonium acetate | Heat | 2,4,6-Triarylpyridines | bohrium.com |
Cycloaddition reactions provide a powerful and convergent approach to the synthesis of pyridin-4-one and its derivatives. These reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), allow for the rapid assembly of the six-membered ring system with good control over regioselectivity and stereoselectivity.
The hetero-Diels-Alder (hDA) reaction is a key strategy for pyridine synthesis. rsc.orgrsc.org This involves the [4+2] cycloaddition of a 1-azadiene with an alkyne or an alkene equivalent. When an alkyne is used, a dihydropyridine intermediate is formed, which can be oxidized to the pyridine. If an alkene with a leaving group is employed, subsequent elimination of HX also leads to the dihydropyridine intermediate. rsc.org While broadly applied to pyridine synthesis, this approach can be tailored for pyridin-4-one construction by using appropriately substituted 1-azadienes and dienophiles.
A formal [4+2] cycloaddition approach for the synthesis of piperidin-4-ones, valuable precursors to pyridin-4-ones, has been developed using gold catalysis. researchgate.net This two-step process starts from secondary amines and 3-butynyl tosylate, proceeding through an alkyne oxidative functionalization without the need to purify the intermediate tertiary amine. researchgate.net This method demonstrates good diastereoselectivity and has been applied in the synthesis of alkaloids. researchgate.net
Vinylallenes have been shown to participate in Diels-Alder reactions with arylsulfonyl cyanides to produce highly substituted pyridines. acs.org The initial cycloadducts can be converted to the corresponding pyridines upon heating or treatment with a base. This methodology provides access to 2-sulfonylpyridines, which can undergo further functionalization. acs.org
Furthermore, 1,3-dipolar cycloaddition reactions have also been utilized. For example, the reaction of a β-D-ribofuranosyl azide (B81097) with methyl 4-hydroxy-2-butynoate leads to a triazole intermediate, which after a series of transformations and ring annulation, yields 8-aza-3-deazaguanosine, a triazolo[4,5-c]pyridin-4-one derivative. cdnsciencepub.com
Table 2: Cycloaddition Strategies for Pyridin-4-one and Precursor Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hetero-Diels-Alder | 1-Azadiene, Alkyne/Alkene | Thermal or Transition Metal-Catalyzed | Substituted Pyridines | rsc.orgrsc.org |
| Formal [4+2] Cycloaddition | Secondary amine, 3-Butynyl tosylate | Gold catalysis | Piperidin-4-ones | researchgate.net |
| Diels-Alder | Vinylallene, Arylsulfonyl cyanide | Heat or base | Highly substituted Pyridines | acs.org |
| 1,3-Dipolar Cycloaddition | Ribofuranosyl azide, Methyl 4-hydroxy-2-butynoate | - | Triazolo[4,5-c]pyridin-4-one derivative | cdnsciencepub.com |
N-annulation strategies involve the formation of the nitrogen-containing ring by constructing the final C-N or C-C bond(s) onto a nitrogen-containing precursor. These methods are particularly useful for creating fused and polycyclic pyridin-4-one systems.
A [3+2+1] annulation strategy has been developed for the synthesis of pyridine N-oxides, which can be precursors to pyridin-4-ones. acs.org This method involves the reaction of stabilized ketone, aldehyde, or ester enolates with vinamidinium hexafluorophosphate (B91526) salts and hydroxylamine (B1172632) hydrochloride. The reaction proceeds in good to excellent yields and tolerates a range of substituents on the vinamidinium salt. acs.org
Another approach is the [5+1] annulation, which has been demonstrated in a flexible and diastereoselective synthesis of piperidin-4-ols, direct precursors to piperidin-4-ones. nih.gov This one-pot sequence involves a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov
A cascade annulation strategy has been utilized for the synthesis of furo[3,2-c]pyridin-4(5H)-ones. bohrium.com This reaction proceeds via the formation of an ortho-alkynyl quinone methide, followed by a 1,4-conjugate addition, a regioselective 5-exo-dig annulation, and a 1,3-H shift. This method provides access to highly congested phenolic furo[3,2-c]pyridin-4(5H)-ones in good to high yields. bohrium.com
The synthesis of indolizine (B1195054) derivatives, which can be considered as π-expanded analogues of pyridin-4-ones, can be achieved through a [4+2] annulation of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts. rsc.org This highlights the versatility of annulation strategies in constructing complex heterocyclic systems related to pyridin-4-ones.
Table 3: N-Annulation Strategies in Pyridin-4-one Synthesis
| Annulation Type | Key Precursors | Key Steps | Product Type | Reference |
|---|---|---|---|---|
| [3+2+1] Annulation | Enolates, Vinamidinium salts, Hydroxylamine hydrochloride | Cyclization | Pyridine N-oxides | acs.org |
| [5+1] Annulation | Imines, Propargyl Grignard, Carboxylic acids | Gold-catalyzed cyclization, Reduction, Ferrier rearrangement | Piperidin-4-ols | nih.gov |
| Cascade Annulation | Propargylamines, 4-Hydroxy-6-methylpyridin-2(1H)-one | 1,4-Conjugate addition, 5-exo-dig annulation | Furo[3,2-c]pyridin-4(5H)-ones | bohrium.com |
| [4+2] Annulation | N-substituted pyrrole-2-carboxaldehydes, Prop-2-ynylsulfonium salts | Cyclization | Indolizine derivatives | rsc.org |
Stereoselective Synthesis of this compound Analogues and Precursors
The development of stereoselective methods for the synthesis of pyridin-4-one analogues and their precursors, such as piperidin-4-ones, is of paramount importance due to the chirality often present in biologically active molecules. These methods aim to control the three-dimensional arrangement of atoms in the final product, leading to enantiomerically enriched or pure compounds.
Catalytic oxidative amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. This approach involves the direct conversion of C-H bonds into C-N bonds, offering an atom-economical route to piperidine (B6355638) derivatives.
An iodine-catalyzed Csp3–H amination under visible light has been shown to selectively produce piperidines. acs.org This method utilizes a homogeneous iodine catalyst and a terminal oxidant, proceeding through two interlocked catalytic cycles involving a radical C-H functionalization and an iodine-catalyzed C-N bond formation. This strategy effectively favors piperidine formation over the more common pyrrolidine (B122466) synthesis in Hofmann-Löffler type reactions. acs.org
Gold(I) catalysis has been employed for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov This reaction uses an iodine(III) oxidizing agent and results in the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. nih.gov
Reductive amination is another key strategy. The synthesis of methyl piperidine-4-yl-carbamate has been achieved through the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst. researchgate.net Similarly, the synthesis of (3R, 4R)-3-methylamino-4-methylpiperidine derivatives involves a reductive amination reaction on a suitable ketone precursor. google.com
Table 4: Catalytic Oxidative and Reductive Amination for Piperidin-4-one Derivatives
| Method | Substrate | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Iodine-Catalyzed Csp3–H Amination | Alkanes with an amino group | I2, Terminal oxidant, Visible light | Selective piperidine formation | acs.org |
| Gold(I)-Catalyzed Oxidative Amination | Non-activated alkenes | Gold(I) complex, Iodine(III) oxidant | Difunctionalization of double bond | nih.gov |
| Reductive Amination | 1-Benzylpiperidin-4-one | Ammonia, Raney-Ni | Synthesis of 4-amino-piperidine derivatives | researchgate.net |
| Reductive Amination | Ketone precursor | (R)-1-phenylethylamine | Stereoselective synthesis of substituted piperidines | google.com |
Asymmetric hydrogenation of pyridinium (B92312) salts represents a highly efficient and direct method for the synthesis of chiral piperidines, which are immediate precursors to chiral pyridin-4-ones. This approach utilizes chiral catalysts to control the stereochemical outcome of the hydrogenation process.
The asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts has been achieved with high enantiomeric excess using a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine. unimi.it Mechanistic studies suggest that the base plays a crucial role in preventing the erosion of enantiomeric excess by slowing down the non-enantioselective hydrogenation of a dihydropyridine intermediate. unimi.it
An auxiliary-based method for the asymmetric hydrogenation of substituted pyridines has also been developed. dicp.ac.cn Chiral oxazolidinones are attached to the 2-position of the pyridine ring. Upon protonation and hydrogenation with a palladium catalyst, the auxiliary shields one face of the pyridine ring, leading to highly stereoselective hydrogen transfer and the formation of piperidines with excellent enantioselectivity. dicp.ac.cn
Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts using a P,N-ligand has also been reported to be successful. mdpi.com Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid and a chiral primary amine can induce chirality on the resulting piperidine ring through a reductive transamination process. dicp.ac.cn This method is notable for its excellent diastereo- and enantio-selectivities and tolerance of various functional groups. dicp.ac.cn
Table 5: Asymmetric Hydrogenation of Pyridinium Salts for Chiral Piperidine Synthesis
| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | Use of an organic base improves ee | Up to 90% | unimi.it |
| Pd(OH)2/C with Chiral Auxiliary | 2-Oxazolidinone-substituted pyridines | Traceless cleavage of the auxiliary | Up to 98% | dicp.ac.cn |
| Iridium(I) with P,N-ligand | 2-Substituted pyridinium salts | Outer-sphere dissociative mechanism | High ee | mdpi.comresearchgate.net |
| Rhodium-catalyzed Transfer Hydrogenation | Pyridinium salts with chiral primary amine | Reductive transamination | Excellent diastereo- and enantio-selectivities | dicp.ac.cn |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridin-4-one derivatives to minimize environmental impact and enhance safety. imist.marasayanjournal.co.inmlsu.ac.in These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mlsu.ac.in
Microwave-Assisted Protocols for this compound Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netresearchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netresearchgate.net For instance, the synthesis of various pyridin-4-one derivatives has been successfully achieved with higher efficiency using microwave irradiation. bohrium.comderpharmachemica.com This method's ability to rapidly heat the reaction mixture leads to a cleaner reaction profile with fewer byproducts. researchgate.net
A notable example is the microwave-promoted one-pot synthesis of pyrido-fused imidazo[4,5-c]quinolines, where microwave irradiation was found to be superior to conventional heating. bohrium.com Similarly, the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which can be oxidized to the corresponding pyridines, has been efficiently carried out using microwave assistance. derpharmachemica.com The application of microwave technology aligns with green chemistry principles by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions. rasayanjournal.co.inrsc.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives
| Derivative | Conventional Method | Microwave-Assisted Method | Reference |
| Pyrido-fused imidazo[4,5-c]quinolines | Longer reaction times, lower yields | Shorter reaction times, higher yields | bohrium.com |
| 1,4-Dihydropyridines | Longer reaction times | 55 minutes, 84% yield | derpharmachemica.com |
| Imidazo[1,2-a]pyridines | Longer reaction times, lower yields | 60 seconds, up to 99% yield | researchgate.net |
| 1,2,4-triazolo[1,5-a]pyridines | Requires catalyst and/or oxidant | Catalyst-free, short reaction time | mdpi.com |
One-Pot Multicomponent Reactions for Pyridin-4-one Systems
The synthesis of highly substituted pyridines has been achieved through efficient one-pot, multicomponent reactions of aldehydes, malononitrile, and ammonium acetate under solvent-free conditions, catalyzed by triethylamine. tandfonline.com This method offers advantages such as short reaction times, excellent yields, and simple workup procedures. tandfonline.com Similarly, molecular iodine has been used as a catalyst for the one-pot multicomponent synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones, highlighting the versatility of this approach. rsc.org The use of heterogeneous catalysts, such as Mg-Al hydrotalcite, in these reactions further enhances their green credentials by allowing for easy catalyst recovery and reuse. growingscience.com
Recently, an efficient one-pot multicomponent reaction was reported for the synthesis of 4-hydroxy-2-pyridone-fused spiropyrans, demonstrating the broad applicability of this methodology. tandfonline.com
Solvent-Free and Environmentally Benign Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. scirp.org Performing reactions under solvent-free conditions or in environmentally benign solvents like water is a significant step towards more sustainable chemical processes. scirp.orgresearchgate.net
The synthesis of 2,4,6-trisubstituted pyridines has been successfully demonstrated under solvent-free conditions using Montmorillonite K10 clay as a recyclable solid acid catalyst. scirp.orgoalib.com This approach not only avoids the use of corrosive catalysts but also simplifies the workup procedure, as column chromatography is not required. scirp.org The catalyst can be easily recycled, making the methodology environmentally benign. scirp.orgoalib.com
Furthermore, the synthesis of various substituted 1,4-dihydropyridines has been achieved with excellent yields and short reaction times using p-toluenesulfonic acid in a solvent-free environment. researchgate.net The development of solvent-free protocols for one-pot multicomponent reactions further underscores the commitment to creating cleaner and more efficient synthetic routes for pyridin-4-one and its analogues. tandfonline.combohrium.com
Advanced Catalytic Methods in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high selectivity and efficiency. mlsu.ac.in The development of advanced catalytic systems has provided powerful tools for the construction of the pyridin-4-one scaffold.
Transition Metal Catalysis (e.g., Rhodium, Palladium)
Transition metals, particularly palladium and rhodium, are widely used as catalysts in a variety of organic transformations, including the synthesis of heterocyclic compounds. rsc.orgmdpi.com These metals can facilitate the formation of carbon-carbon and carbon-heteroatom bonds through processes like cross-coupling reactions and C-H bond activation. rsc.orgacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have been instrumental in the synthesis of bipyridine derivatives, which are structurally related to pyridin-4-ones. mdpi.com These reactions allow for the coupling of pyridyl halides with various organometallic reagents. mdpi.com The high tolerance of palladium catalysts to a wide range of functional groups makes them particularly suitable for the synthesis of complex molecules. mdpi.com
Rhodium catalysts have also been employed in the synthesis of pyridin-4-one and its derivatives. researchgate.net For example, rhodium(III)-catalyzed C-H functionalization and cyclization reactions of N-phenyl-2-aminopyridine have been developed to synthesize dihydroquinolinones. rsc.org These methods often proceed through the formation of metallacycle intermediates. rsc.orgrsc.org
Table 2: Examples of Transition Metal-Catalyzed Syntheses
| Catalyst | Reaction Type | Product Type | Reference |
| Palladium(II) acetate | Cross-coupling | 9-(pyridin-2-yl)-9H-carbazoles | rsc.org |
| Palladium complexes | Cross-coupling | Bipyridine derivatives | mdpi.commdpi.com |
| Rhodium(III) complexes | C-H functionalization/cyclization | Dihydroquinolinones | rsc.org |
| Iridium complexes | Propenylation | 4-Pyridone derivatives | researchgate.net |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. mdpi.com This approach often avoids the issues of toxicity and cost associated with heavy metals.
L-proline, a naturally occurring amino acid, has been shown to be an efficient organocatalyst for the synthesis of pyridine derivatives. derpharmachemica.com It can catalyze the condensation of 1,3-dicarbonyl compounds with substituted acetamides to afford the desired products in good yields. derpharmachemica.com Pyrrolidine-based catalysts have also been successfully used in one-pot three-component reactions to synthesize 1,3-diarylallylidene pyrazolones. acs.org
The asymmetric synthesis of highly substituted chiral 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives has been achieved using a chiral base organocatalyst, demonstrating the potential of this approach for creating enantiomerically enriched products. mdpi.com Organocatalytic methods have also been applied to the synthesis of other nitrogen-containing heterocycles, such as pyrazolidine (B1218672) carboxylates and tetrasubstituted imidazoles, showcasing the broad utility of this catalytic strategy. rsc.orgtandfonline.com
Metal-Mediated Cyclization and Functionalization
The synthesis of pyridin-4-one and its derivatives is significantly advanced by metal-mediated reactions, which offer efficient and selective routes to these heterocyclic cores. Various transition metals, including palladium, copper, rhodium, and titanium, are instrumental in catalyzing the formation of the pyridinone ring and its subsequent functionalization. These methods often involve C-H activation, cross-coupling reactions, and cycloadditions.
Palladium catalysts, for instance, are widely used in C-H arylation to construct fused heterocyclic systems containing a pyridinone moiety. In one study, the intramolecular C-H arylation of a 2-quinolinecarboxyamide derivative bearing a C-Br bond on the N-aryl group was achieved using a palladium catalyst. The reaction, which proceeds at the C-H bond adjacent to the amide group on the pyridine ring, showed improved yields with the addition of a phosphine (B1218219) ligand like PPh3. beilstein-journals.org
Copper-catalyzed reactions also play a crucial role. They are employed in the synthesis of substituted pyridines through synergistic catalysis. For example, a redox-neutral [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes can be catalyzed by a combination of a copper(I) salt and a secondary ammonium salt, yielding a variety of substituted pyridines under mild conditions. organic-chemistry.org Furthermore, copper catalysis is effective in the one-step transformation of heterocyclic N-oxides to 2-substituted N-heterocycles. organic-chemistry.org
Rhodium(III) catalysis has been utilized for the [3+3] cyclization to create functionalized 4-quinolones via C(sp²)–H activation. mdpi.com This process involves the cleavage of C-C bonds and the formation of new C-N and C-C bonds. mdpi.com Another novel approach involves a titanium(IV)-mediated one-step synthesis of tri- and tetrasubstituted pyrimidin-4-ones through sequential condensations of primary and β-ketoamides. acs.org This method is noted for its operational simplicity and scalability. acs.org
Recent research has also highlighted the use of other metals like manganese for cycloalkene ring expansion to access pyridine derivatives and iron for catalyzing the synthesis of highly substituted pyrimidines from α,β-unsaturated ketones and amidines. organic-chemistry.orgnih.gov These metal-catalyzed methods provide powerful tools for creating diverse pyridin-4-one structures with high efficiency and selectivity. nih.gov
Table 1: Examples of Metal-Mediated Synthesis of Pyridin-4-one Derivatives
| Catalyst/Metal | Reactants | Product Type | Key Features |
|---|---|---|---|
| Palladium(II) acetate/PPh3 | 2-quinolinecarboxyamide derivative | Fused pyridinone | Intramolecular C-H arylation beilstein-journals.org |
| Copper(I) salt/Secondary ammonium salt | O-acetyl ketoximes, α,β-unsaturated aldehydes | Substituted pyridines | Redox-neutral [3+3] condensation organic-chemistry.org |
| Rhodium(III) | N-nitrosoanilines | Functionalized 4-quinolones | [3+3] cyclization via C(sp²)–H activation mdpi.com |
| Titanium(IV) isopropoxide | Primary amides, β-ketoamides | Tri- and tetrasubstituted pyrimidin-4-ones | One-step sequential condensation acs.org |
| Manganese | Cycloalkene | Pyridine derivatives | Ring expansion synthesis organic-chemistry.org |
Retrosynthetic Analysis and Strategic Disconnections for Complex this compound Structures
Retrosynthetic analysis is a logical approach to designing the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachegrassbcollege.ac.in This process involves "disconnections," which are imaginary bond-breaking steps that correspond to known, reliable chemical reactions in the forward direction. egrassbcollege.ac.insathyabama.ac.in For complex pyridin-4-one structures, this analysis helps to identify key fragments (synthons) and their corresponding synthetic equivalents. egrassbcollege.ac.in
A primary strategy for the retrosynthesis of the pyridin-4-one ring is to disconnect the bonds adjacent to the nitrogen atom and the carbonyl group. This often leads to precursors like 1,3- or 1,5-dicarbonyl compounds and an ammonia source, which are characteristic of classical pyridine syntheses such as the Hantzsch synthesis. advancechemjournal.com The Hantzsch pyridine synthesis, for instance, involves the condensation of an α,β-unsaturated carbonyl compound with a β-ketoester and ammonia or an amine. advancechemjournal.com Retrosynthetically, this translates to disconnecting the dihydropyridine precursor, which can then be oxidized to the final pyridin-4-one.
For more complex, substituted pyridin-4-ones, the disconnections must be more strategic. Functional group interconversion (FGI) is a common tactic used to simplify the structure or to facilitate a particular disconnection. sathyabama.ac.in For example, a complex substituent on the pyridine ring might be introduced late in the synthesis from a simpler functional group that is more compatible with the ring-forming reactions.
Ring systems present unique challenges and opportunities for disconnection. fiveable.me In the case of fused pyridin-4-one systems, a key disconnection might be the bond that closes the second or third ring. This is often guided by the availability of powerful ring-forming reactions, such as intramolecular C-H arylation or cycloadditions, as discussed in the previous section. beilstein-journals.orgfiveable.me
The analysis of dicarbonyl relationships is crucial. The disconnection of a 1,3-dicarbonyl relationship might suggest an acylation of an enolate, while a 1,4-dicarbonyl points towards enolate alkylation. kccollege.ac.in A 1,5-dicarbonyl relationship is often indicative of a Michael addition reaction between an enolate and an α,β-unsaturated carbonyl compound. egrassbcollege.ac.inkccollege.ac.in These disconnections guide the chemist in selecting the appropriate starting materials and reaction conditions to assemble the carbon skeleton of the target pyridin-4-one.
Table 2: Common Retrosynthetic Disconnections for Pyridin-4-one Synthesis
| Disconnection Strategy | Precursors (Synthons) | Corresponding Forward Reaction |
|---|---|---|
| C-N and C-C bonds of the pyridine ring | α,β-Unsaturated carbonyl, β-Ketoester, Ammonia | Hantzsch Pyridine Synthesis |
| C-N bond of the pyridine ring | 1,5-Dicarbonyl compound, Ammonia | Paal-Knorr-type condensation |
| Bond within a fused ring system | Functionalized pyridin-4-one with a reactive handle | Intramolecular cyclization (e.g., C-H arylation) |
| C-C bond alpha to the carbonyl | Enolate and an acylating agent | Claisen Condensation |
Advanced Spectroscopic and Analytical Characterization of Piridin 4 One
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of Piridin-4-one. These vibrations are intrinsic to the molecule's structure, offering a unique spectroscopic fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
FT-IR spectroscopy is instrumental in identifying the functional groups and elucidating the structural features of this compound. The infrared spectrum is characterized by absorption bands corresponding to specific vibrational modes.
The C-H stretching vibrations in heteroaromatic compounds like this compound are typically observed in the region of 3100-3000 cm⁻¹. For instance, in a related derivative, pyridine-2,6-dicarbonyl dichloride, these bands are assigned at 3191, 3103, and 3020 cm⁻¹ in the infrared spectrum. elixirpublishers.com The C-C stretching vibrations within the ring occur between 1625-1430 cm⁻¹. elixirpublishers.com
A significant feature in the FT-IR spectrum of 4-pyridones is the carbonyl (C=O) stretching frequency. This band is typically observed around 1640 cm⁻¹. cdnsciencepub.com However, its position can be influenced by intermolecular interactions and the formation of complexes. For example, upon coordination with Lewis acids, the carbonyl frequency shows a considerable shift to lower wavenumbers, around 1560 cm⁻¹, indicating that the carbonyl oxygen is the primary donor site. cdnsciencepub.com The C=N ring stretching vibrations are also prominent, with a strong absorption band appearing in the 1600-1500 cm⁻¹ region. elixirpublishers.com
Interactive Data Table: Characteristic FT-IR Frequencies for Pyridine (B92270) Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| C-H Stretching | 3100-3000 | elixirpublishers.com |
| C=O Stretching | ~1640 | cdnsciencepub.com |
| C=N Ring Stretching | 1600-1500 | elixirpublishers.com |
| C-C Ring Stretching | 1625-1430 | elixirpublishers.com |
Note: The exact frequencies can vary based on the specific derivative and sample state.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound and its derivatives offers a detailed molecular fingerprint.
For pyridine-2,6-dicarbonyl dichloride, the C-H stretching vibrations are observed at 3188, 3102, and 3024 cm⁻¹ in the Raman spectrum. elixirpublishers.com The C-C stretching vibrations appear at 1596, 1349, and 989 cm⁻¹. elixirpublishers.com A notable feature in the Raman spectrum of pyridine-containing compounds is the ring breathing mode. For pyridine itself, this is a strong band observed at 991 cm⁻¹. researchgate.net In a pyridine derivative, this mode was reported at 1020 cm⁻¹ in the Raman spectrum. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) has also been utilized to study pyridine derivatives, demonstrating significant enhancement of the Raman scattering signal when the molecules are adsorbed on metallic nanostructures. aps.orgacs.org This technique is particularly useful for detecting and characterizing molecules at very low concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. The chemical shifts (δ) of the protons in this compound are indicative of their position on the heterocyclic ring.
In the ¹H NMR spectrum of this compound, the protons on the ring typically appear in the aromatic region, generally between 7 and 8.5 ppm. libretexts.org For unsubstituted pyridine, the protons at the α-positions (adjacent to the nitrogen) are the most deshielded, followed by the γ- and β-protons. pw.edu.pl In the case of 4-pyridone, the tautomeric equilibrium with 4-hydroxypyridine (B47283) influences the observed chemical shifts.
For example, in the ¹H NMR spectrum of 4-(aminomethyl)pyridine (B121137) in CDCl₃, the pyridine protons appear at δ 8.538 and 7.252 ppm. chemicalbook.com The chemical shifts can be significantly affected by the solvent used and by protonation or alkylation of the ring nitrogen. pw.edu.plysu.edu
Interactive Data Table: ¹H NMR Chemical Shifts for Pyridine Derivatives
| Compound | Solvent | Proton Position | Chemical Shift (δ, ppm) | Reference |
| Pyridine | CDCl₃ | α-H | ~8.6 | hmdb.ca |
| γ-H | ~7.8 | hmdb.ca | ||
| β-H | ~7.4 | hmdb.ca | ||
| 4-Methylpyridine | CDCl₃ | α-H | 8.13 | rsc.org |
| β-H | 7.12 | rsc.org | ||
| CH₃ | 2.37 | rsc.org | ||
| 4-Pyridylcarbinol | Not specified | α-H | 8.52 | chemicalbook.com |
| β-H | 7.33 | chemicalbook.com |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, with its chemical shift dependent on its hybridization and electronic environment.
The carbonyl carbon (C-4) in the this compound ring is typically the most deshielded carbon, appearing at a high chemical shift value. For 4-pyrone and its derivatives, the C-4 carbon resonates at a significantly downfield position. cdnsciencepub.com The chemical shifts of the other ring carbons (C-2, C-3, C-5, C-6) are also characteristic.
For instance, in the ¹³C NMR spectrum of pyridine in CDCl₃, the carbon atoms resonate at approximately δ 150 (C-2, C-6), 124 (C-3, C-5), and 136 (C-4) ppm. hmdb.ca For 4-methylpyridine, the carbon signals are observed at δ 126.6, 138.0, and 138.4 ppm, with the methyl carbon at 20.1 ppm. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts for Pyridine Derivatives
| Compound | Solvent | Carbon Position | Chemical Shift (δ, ppm) | Reference |
| Pyridine | CDCl₃ | C-2, C-6 | 149.7 | hmdb.ca |
| C-4 | 135.8 | hmdb.ca | ||
| C-3, C-5 | 123.6 | hmdb.ca | ||
| 4-Methylpyridine | CDCl₃ | C-4 | 138.4 | rsc.org |
| C-2, C-6 | 138.0 | rsc.org | ||
| C-3, C-5 | 126.6 | rsc.org | ||
| CH₃ | 20.1 | rsc.org |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Multi-dimensional NMR Techniques for Complex this compound Derivatives
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are indispensable for complete structural assignment.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms.
COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. ptfarm.plipb.pt
HSQC spectra correlate protons directly to the carbon atoms they are attached to. ptfarm.plipb.pt
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially in identifying quaternary carbons and linking different fragments of the molecule. ptfarm.plipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining stereochemistry. ipb.ptfabad.org.tr
These advanced NMR techniques have been successfully applied to determine the intricate structures of various natural and synthetic this compound derivatives. nih.govnih.gov For example, the analysis of COSY, HSQC, and HMBC spectra was critical in confirming the structure of an isonicotinic acid derivative formed from the hydrolysis of a pyrrolo[3,4-c]pyridine-1,3(2H)-dione. ptfarm.pl
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of pyridin-4-one and its derivatives. Under electron impact (EI), pyridin-4-one derivatives undergo characteristic fragmentation. researchgate.net The fragmentation patterns often involve the formation of stable rearrangement ions, such as [RC≡O]+, and neutral molecules with low enthalpies of formation like carbon monoxide (CO), carbon dioxide (CO2), and ketene (B1206846) (CH2=C=O). researchgate.net
A study on 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines using electrospray ionization mass spectrometry (ESI-MS) revealed two primary fragmentation pathways. nih.gov One pathway leads to fragment ions that retain the 1,4-dihydropyridine (B1200194) structure, while the other results in the formation of ions containing a pyridine ring. nih.gov In the analysis of sesquiterpene pyridine alkaloids, characteristic product ions corresponding to the pyridine moiety were observed in the low mass range. nih.gov For instance, phenylazoxypyridine-N-oxides, which contain a pyridine-N-oxide function, show distinct fragmentation, including the loss of CO and the formation of characteristic ions that can differentiate between isomers. cdnsciencepub.com
| Technique | Observation | Reference |
| Electron Impact Mass Spectrometry (EI-MS) | Formation of rearrangement ions ([RC≡O]+) and neutral molecules (CO, CO2). | researchgate.net |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Two fragmentation pathways for 1,4-dihydropyridine derivatives: one retaining the dihydropyridine (B1217469) structure and another forming a pyridine ring. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Identification of characteristic product ions of the pyridine moiety in sesquiterpene pyridine alkaloids. | nih.gov |
| Electron Ionization Mass Spectrometry (EI-MS) | Isomer-specific fragmentation in phenylazoxypyridine-N-oxides, such as the loss of CO. | cdnsciencepub.com |
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides valuable information on the electronic transitions and photophysical properties of pyridin-4-one and its derivatives.
The UV-Vis spectrum of pyridine-containing compounds is characterized by electronic transitions such as π→π* and n→π. libretexts.orgslideshare.net In pyridine, the n→π transition appears at a higher wavelength (around 320-380 nm) compared to the π→π* transition (around 240 nm). libretexts.org The intensity of the n→π* transition is typically lower than that of the π→π* transition. libretexts.org
Substituents on the pyridine ring can significantly influence the absorption spectra. For instance, in pyridyl triazole-based compounds, a decrease in pH leads to protonation of the pyridine nitrogen, resulting in a red shift (bathochromic shift) in the absorption spectrum due to the reinforced charge transfer. researchgate.net Similarly, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties and shift the absorption bands. mdpi.com The solvent polarity can also affect the electronic transitions. acs.org
| Compound/Condition | Transition Type | Absorption Maximum (λmax) | Reference |
| Pyridine | n→π | 320-380 nm | libretexts.org |
| Pyridine | π→π | ~240 nm | libretexts.org |
| Pyridyl triazole (acidic pH) | Charge Transfer | Red-shifted | researchgate.net |
| Pyridin-1(2H)-ylacrylates | π→π* | Varies with substituents | mdpi.com |
Fluorescence spectroscopy reveals the emissive properties of pyridin-4-one derivatives. Many of these compounds exhibit fluorescence, and their emission characteristics are sensitive to their molecular structure and environment. For example, phenylmethylene pyridineacetonitrile derivatives exhibit aggregation-induced emission (AIE), where they are highly emissive in the solid state. mdpi.com The position of the pyridine ring linkage affects the fluorescence quantum yield and lifetime. mdpi.com
In pyridin-1(2H)-ylacrylates, the presence of electron-donating groups on the sulfonyl residue causes a red shift in the fluorescence band, while electron-withdrawing groups lead to a blue shift. mdpi.com The fluorescence of pyridyl triazole derivatives is significantly enhanced upon protonation, with the quantum yield increasing substantially. researchgate.net Solvatochromic studies of certain pyrimidine-derived α-amino acids show a bathochromic shift in emission with increasing solvent polarity, confirming the intramolecular charge-transfer character of the excited state. acs.org
| Compound Family | Key Photophysical Property | Influencing Factor | Reference |
| Phenylmethylene pyridineacetonitriles | Aggregation-Induced Emission (AIE) | Linkage position of the pyridine ring | mdpi.com |
| Pyridin-1(2H)-ylacrylates | Tunable emission wavelength | Electron-donating/withdrawing substituents | mdpi.com |
| Pyridyl triazoles | Enhanced fluorescence quantum yield | pH (protonation) | researchgate.net |
| Pyrimidine-derived α-amino acids | Solvatochromism | Solvent polarity | acs.org |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is indispensable for determining the three-dimensional structure of pyridin-4-one derivatives in the solid state.
| Compound | Crystal System | Space Group | Reference |
| Pyridine 4-carbaldehyde semicarbazone Schiff base | Triclinic | P-1 | ajchem-a.com |
| Pyridin-4-ylmethyl 4-nitrobenzoate | Monoclinic | P21/n | jst.go.jpresearchgate.net |
| (E)-4-(1-naphthylvinyl)pyridine | Triclinic | P-1 | cdnsciencepub.com |
| 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Monoclinic | P212121 | tandfonline.com |
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to assess the phase purity of bulk samples. ncl.ac.uk The technique is particularly useful for materials where growing single crystals is challenging. The PXRD pattern of a crystalline compound is a fingerprint that can be used for identification. For instance, the PXRD pattern for 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone confirmed its crystallization in the monoclinic space group P21. cambridge.org Similarly, the PXRD pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was indexed to a monoclinic system with the space group P21/n. cambridge.org This method is crucial for ensuring that the properties measured for a bulk sample correspond to the structure determined from a single crystal. ncl.ac.uk
| Compound | Crystal System | Space Group | Reference |
| 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | Monoclinic | P21 | cambridge.org |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P21/n | cambridge.org |
Theoretical and Computational Investigations of Piridin 4 One
Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the intrinsic properties of molecules like piridin-4-one. These computational approaches provide a detailed understanding of the geometric and electronic structures, spectroscopic characteristics, and reactivity of chemical compounds.
Geometric Optimization and Conformational Analysis of this compound
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. pjbmb.org.pkresearchgate.net For this compound and its derivatives, methods like DFT and ab initio calculations are used to predict bond lengths, bond angles, and dihedral angles. pjbmb.org.pkacs.orgelixirpublishers.com
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. researchgate.netbohrium.comutrgv.edu For this compound, which has a relatively rigid ring structure, conformational analysis is particularly important when substituents are present. The orientation of these substituents can significantly influence the molecule's properties and reactivity. Computational methods can map the potential energy surface as a function of specific dihedral angles to identify the lowest energy conformers. tandfonline.com For instance, in substituted pyridine (B92270) derivatives, the rotation of substituent groups can lead to different stable conformers with distinct energies. utrgv.edu The choice of computational method and basis set, such as B3LYP with 6-311G(d,p), is crucial for obtaining accurate geometric parameters. oatext.com
Table 1: Representative Calculated Geometric Parameters for Pyridine Derivatives
| Parameter | Calculated Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value |
| C-C bond length (ring) | ~1.39 Å | Varies |
| C-N bond length (ring) | ~1.34 Å | Varies |
| C=O bond length | ~1.23 Å | Varies |
| C-H bond length | ~1.08 Å | Varies |
| Ring bond angles | ~120° | Varies |
Note: The values are approximate and can vary depending on the specific derivative and computational method.
Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods provide a detailed picture of the electron distribution within this compound. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. physchemres.orgrsc.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org
For this compound and its derivatives, the distribution of HOMO and LUMO orbitals can be visualized to identify reactive sites. researchgate.net For example, in many pyridine derivatives, the HOMO is often located over the pyridine ring and substituent atoms, while the LUMO is distributed over the ring system. researchgate.netrsc.org
Table 2: Calculated HOMO-LUMO Energies and Gap for a Pyridine Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: These are representative values and can change significantly with substitution and the computational level of theory.
Prediction and Validation of Spectroscopic Properties of this compound Derivatives
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. rsc.orgmdpi.com
Theoretical vibrational frequencies can be calculated using DFT methods. researchgate.netnih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. tandfonline.comresearchgate.net This comparison helps in the structural confirmation of newly synthesized compounds. rsc.org
Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com The solvent effects on these spectra can also be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net The agreement between calculated and experimental spectra validates the computational methodology and provides insights into the electronic transitions occurring within the molecule. mdpi.com
Thermochemical Analysis and Reaction Energetics for this compound Formations
Quantum chemical calculations can provide valuable thermochemical data, such as enthalpies of formation, Gibbs free energies, and reaction enthalpies. nih.govresearchgate.netumsl.edu This information is crucial for understanding the stability of this compound and the energetics of its formation reactions.
By calculating the total electronic energies of reactants and products, the enthalpy of a reaction can be determined. researchgate.net This allows for the theoretical prediction of whether a reaction is exothermic or endothermic. For example, the hydrogenation/dehydrogenation reactions of pyridine derivatives have been studied computationally to assess their potential as liquid organic hydrogen carriers. researchgate.net High-level quantum-chemical methods are often employed to obtain accurate caloric data in the gas phase, which can then be compared with experimental measurements from techniques like combustion calorimetry. researchgate.netumsl.eduresearchgate.net
Table 3: Example of Calculated Reaction Enthalpy
| Reaction | Calculated ΔH (kJ/mol) |
| Pyridine + H₂O → Pyridin-4-one + H₂ | Varies based on method |
Note: The actual value depends on the specific reaction pathway and level of theory.
Non-linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. scispace.comnih.gov Computational chemistry plays a significant role in the design and prediction of the NLO properties of new organic molecules. mdpi.com
Key NLO properties, such as the first-order hyperpolarizability (β), can be calculated using DFT methods. researchgate.net Molecules with large hyperpolarizability values are promising candidates for NLO applications. The computational prediction of these properties allows for the screening of a large number of candidate molecules before undertaking synthetic efforts. mdpi.comresearchgate.net For pyridine derivatives, the presence of electron-donating and electron-accepting groups can enhance NLO properties. nih.govrsc.org
Table 4: Calculated NLO Properties for a Pyridine Derivative
| Property | Calculated Value |
| Dipole Moment (μ) | Varies (Debye) |
| Polarizability (α) | Varies (a.u.) |
| First Hyperpolarizability (β) | Varies (a.u.) |
Note: Values are highly dependent on the molecular structure and computational approach.
Electron Density Analysis (NBO, ELF, LOL)
To gain deeper insights into bonding and electron distribution, various electron density analysis techniques are employed.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals, which can be interpreted in terms of charge transfer and hyperconjugative interactions. rsc.orgnih.govmdpi.com It provides information about donor-acceptor interactions and their stabilization energies, revealing the nature of intramolecular and intermolecular bonding. sci-hub.se
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses of electron density that provide a visual representation of electron localization in a molecule. rsc.orgmdpi.com These methods help to distinguish between covalent bonds, lone pairs, and core electrons. researchgate.net The ELF map, for instance, shows regions of high electron localization, which are indicative of chemical bonds and lone pairs. mdpi.comresearchgate.net LOL provides a clearer picture of bonding regions and electron density distribution. mdpi.comsci-hub.se These analyses are valuable for understanding the nature of chemical bonds and predicting reactive sites within the this compound framework. rsc.orgresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of chemical systems, including those involving pyridin-4-one and its derivatives. These simulations track the movements of atoms and molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions that govern the behavior of these systems.
For instance, MD simulations have been employed to study the stability of complexes formed between ligands and receptors. In a study investigating potential inhibitors for SARS-CoV-2 main protease, MD simulations were used to assess the stability of a thiazolo[3,2-a]pyridine-3-carboxamide derivative within the enzyme's active site. samipubco.com The results indicated that the designed compound remained stable, suggesting its potential as an antiviral agent. samipubco.com
Similarly, MD simulations have been crucial in understanding the interactions of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDKs). nih.govnih.govresearchgate.net These simulations, combined with other computational techniques, help to elucidate the binding modes and energy contributions of different interactions, which is vital for designing more potent and selective inhibitors. nih.govnih.govresearchgate.net The stability of the protein-ligand complexes is often analyzed by monitoring the root-mean-square deviation (RMSD) of the backbone atoms over the simulation time. researchgate.net
The following table summarizes key applications of MD simulations in studying pyridin-4-one related systems:
| System | Focus of MD Simulation | Key Findings |
| Thiazolo[3,2-a]pyridine-3-carboxamide derivative and SARS-CoV-2 Mpro | Stability of the ligand-receptor complex | The designed compound showed stability within the active site, indicating potential as an inhibitor. samipubco.com |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives and CDKs | Interaction analysis and binding stability | Identified key polar and nonpolar interactions influencing inhibitor potency and selectivity. nih.govnih.govresearchgate.net |
| Pyridine in aqueous solution | Solvation structure and hydrogen bonding | Provided insights into the arrangement of water molecules around pyridine, crucial for understanding its properties in solution. researchgate.net |
Computational Insights into Reaction Mechanisms and Catalytic Pathways
Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms and catalytic pathways involving pyridin-4-one and its derivatives. Through methods like Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify transition states, and calculate activation energies, offering a deeper understanding of how these reactions proceed.
Transition state analysis is a cornerstone of computational reaction mechanism studies. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can determine the activation energy barrier for a given reaction step. This information is crucial for predicting reaction rates and understanding selectivity.
For example, in the study of a multicomponent reaction to synthesize imidazopyridine-fused isoquinolinones, DFT calculations were used to analyze the transition state of the intramolecular Diels-Alder (IMDA) reaction. beilstein-journals.org The analysis revealed the energy barrier for this step and how it was influenced by substituents on the reacting molecules. beilstein-journals.org Similarly, computational analysis of the alkylation of pyridine and pyridinium (B92312) quinone methide precursors helped to determine that the SN1 pathway was the most energetically favorable mechanism by calculating the energies of the transition states. osu.edu
Computational studies have also been employed to map out entire reaction pathways. For the regiodivergent alkylation of pyridines, DFT calculations elucidated the reaction profiles for both C2- and C4-alkylation, explaining the observed selectivity based on the calculated activation energies for the respective transition states. acs.org In another example, the hydrodenitrogenation of pyridine over a molybdenum nitride surface was investigated computationally, revealing the most favorable adsorption geometries and paving the way for understanding this important industrial process. researchgate.net
The table below presents examples of computationally determined activation energies for different reactions involving pyridine derivatives.
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| C4-alkylation of pyridine | DFT (ω‐B97XD/def2‐TZVPP) | 2.2 |
| C2-alkylation of pyridine | DFT (ω‐B97XD/def2‐TZVPP) | ~7.2 |
| Proton migration in pyridinium salt formation | DFT (M052X-D3/TZVP) | 4.5 kJ/mol |
Computational studies have been instrumental in understanding the dual catalytic nature of pyridine derivatives, which can act as either nucleophilic or radical catalysts depending on the reaction conditions and the specific structure of the pyridine derivative.
Nucleophilic Catalysis:
Pyridin-4-one and its analogs, particularly 4-dialkylaminopyridines (DMAPs), are well-known nucleophilic catalysts. Computational studies have provided insights into the mechanism of this catalysis. For instance, in acyl transfer reactions, the pyridine nitrogen acts as a nucleophile, attacking the acyl donor to form a highly reactive N-acylpyridinium intermediate. bath.ac.uk The enhanced reactivity of this intermediate facilitates the subsequent reaction with a nucleophile. bath.ac.uk
DFT calculations have been used to support the proposed mechanism in the asymmetric N-acylative desymmetrization of sulfonimidamides catalyzed by a chiral pyridine-N-oxide. rsc.org The calculations indicated that the nucleophilic substitution of the sulfonimidamide by the O-acyloxypyridinium cation intermediate is the rate-determining and enantio-determining step. rsc.org Similarly, computational studies on the acylation of alkenediols catalyzed by 4-pyrrolidinopyridine (B150190) helped to elucidate the factors controlling the high E-selectivity, proposing a transition state model that explained the experimental results. researchgate.net
Radical Catalysis:
More recently, the role of pyridine derivatives in radical catalysis has been explored, with computational studies playing a key role in elucidating the underlying mechanisms. The combination of a diboron(4) compound and a pyridine can generate a pyridine-assisted boronyl radical, which can then catalyze various transformations. organic-chemistry.orgnih.gov
Computational investigations have supported a radical relay mechanism for the [3 + 2] cycloaddition of cyclopropanes and alkenes. organic-chemistry.orgnih.gov DFT calculations have also been used to study the generation of pyridine-boryl radicals from the homolytic cleavage of a B-B bond, which is facilitated by the cooperative catalysis of two pyridine molecules. nju.edu.cn These in-situ generated radicals have been used for the synthesis of C-4 substituted pyridine derivatives via a radical addition/coupling mechanism. nju.edu.cnacs.org Furthermore, a pyridine-boryl radical promoted reductive coupling of aldehydes with 1,1-diarylethylenes has been established through a combination of computational and experimental studies. nih.gov
Mechanistic Elucidation of Chemical Reactions Involving Piridin 4 One
Reaction Pathway Analysis of Piridin-4-one Formation and Transformation
The formation of this compound derivatives can occur through various synthetic routes, often involving cyclization and condensation reactions. For instance, β-ketoenamides can serve as versatile intermediates in the synthesis of piridin-4-ols (the tautomeric form of piridin-4-ones). beilstein-journals.org When β-ketoenamides with strongly electron-withdrawing substituents are treated with acids like trifluoroacetic acid, they can undergo an intramolecular aldol-type condensation to yield pyridin-4-ol derivatives. beilstein-journals.org This transformation highlights a pathway where a linear precursor cyclizes to form the heterocyclic core.
Another example involves the reaction of 3-bromo-4-nitro-pyridine-N-oxide with L-prolinamides, which, after subsequent steps including treatment with acetyl chloride and a Suzuki-Miyaura coupling, yields chiral 4-aryl-pyridine-N-oxides. acs.org While not directly forming a this compound, this synthesis demonstrates the transformation of a substituted pyridine (B92270) scaffold that is closely related and can be a precursor to this compound derivatives. The transformation of these precursors often involves multi-step sequences that are carefully controlled to achieve the desired substitution pattern on the pyridine ring. beilstein-journals.orgacs.org
The transformation of piridin-4-ones themselves is also of significant interest. For example, their conversion to other heterocyclic systems expands their synthetic utility. The specific reaction conditions and the nature of the substituents on the this compound ring play a crucial role in determining the reaction pathway and the final products. beilstein-journals.org
Role of this compound and its Derivatives as Catalytic Species
Derivatives of this compound, particularly chiral 4-aryl-pyridine-N-oxides, have emerged as effective nucleophilic organocatalysts in various asymmetric reactions. acs.orgrsc.orgrsc.orgresearchgate.net Their catalytic activity is rooted in their ability to activate substrates and facilitate bond formation through specific intermediates.
Investigation of Acyloxypyridinium Cation Intermediates
A key mechanistic feature of catalysis by pyridine-N-oxide derivatives is the formation of an acyloxypyridinium cation intermediate. acs.orgrsc.orgrsc.orgresearchgate.net In acylation reactions, the oxygen atom of the pyridine-N-oxide attacks the acylating agent, such as an anhydride (B1165640) or chloroformate, to generate this highly reactive intermediate. acs.orgrsc.org This process is analogous to the formation of acylpyridinium cations in DMAP-catalyzed reactions. acs.org
The formation of this intermediate has been confirmed through experimental means as well, such as high-resolution mass spectrometry (HRMS) experiments. rsc.org The understanding of these acyloxypyridinium cation intermediates is crucial for the rational design of new and more efficient chiral pyridine-N-oxide catalysts. acs.org
Pyridine-Assisted Radical Relay Catalysis
Pyridine and its derivatives can also participate in radical relay catalysis. In these reactions, a pyridine co-catalyst facilitates the generation and transfer of radical species. A notable example is the metal-free [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones to alkenes, catalyzed by a combination of a diboron(4) compound and a pyridine. organic-chemistry.orgnih.govchemrxiv.org
Mechanistic studies and computational investigations support a radical relay mechanism where a pyridine-assisted boronyl radical is the key catalytic species. organic-chemistry.orgnih.govchemrxiv.org This process demonstrates the ability of pyridines to mediate radical reactions, expanding their catalytic role beyond traditional nucleophilic catalysis. Another instance involves the use of a pyridine-boryl radical catalyst in the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes, which also proceeds through a radical relay mechanism. researchgate.net These findings highlight the versatility of pyridine derivatives in promoting complex chemical transformations through radical pathways.
Investigations into Electrophilic and Nucleophilic Substitution Mechanisms on the this compound Ring
The reactivity of the this compound ring towards substitution reactions is dictated by the electron distribution within the heterocyclic system. The presence of the electronegative nitrogen atom and the carbonyl group significantly influences the positions susceptible to electrophilic and nucleophilic attack.
Generally, the pyridine ring is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orggcwgandhinagar.comuoanbar.edu.iq Electrophilic attack, when it occurs, typically happens at the 3-position, which is the most electron-rich carbon atom. wikipedia.orggcwgandhinagar.comuoanbar.edu.iq However, the reactivity can be enhanced by converting the pyridine to its N-oxide. wikipedia.orggcwgandhinagar.com The N-oxide group donates electron density to the ring, promoting substitution at the 2- and 4-positions. wikipedia.org
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iquomosul.edu.iq For this compound, the 4-position is occupied by the carbonyl group, making the 2- and 6-positions the primary sites for nucleophilic attack. The stability of the intermediate carbanion, which can delocalize the negative charge onto the electronegative nitrogen atom, drives this reactivity. uomosul.edu.iq The specific conditions and the nature of the nucleophile and any activating groups on the ring will determine the precise outcome of the substitution reaction.
Electron Transfer Processes and Radical Mechanisms in this compound Chemistry
Electron transfer processes are fundamental to many reactions involving this compound and its derivatives, often leading to the formation of radical intermediates. These radicals can then participate in a variety of transformations, including C-H functionalization and coupling reactions.
A unified strategy for the deoxygenative or desulfurative pyridylation of alcohols and thiols has been developed based on a single-electron transfer (SET) process involving frustrated Lewis pairs (FLPs) derived from pyridinium (B92312) salts and a phosphine (B1218219). nih.gov Mechanistic studies revealed that the generated phosphine radical cation couples with an in situ generated xanthate, leading to an alkyl radical through β-scission. nih.gov This highlights a pathway for generating radicals from common functional groups under mild, photocatalyst-free conditions, which can be further accelerated by visible light. nih.gov
The Minisci reaction is a classic example of a radical substitution on an electron-deficient heterocycle like pyridine. wikipedia.org This reaction involves the generation of a carbon-centered radical from a carboxylic acid, which then adds to the protonated pyridine ring. wikipedia.org This allows for the introduction of alkyl groups at the 2-position. wikipedia.org
Furthermore, photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts can trigger a single-electron transfer event, enabling the C4-functionalization of pyridines with alkyl, acyl, and carbamoyl (B1232498) radicals. organic-chemistry.org Theoretical studies have also shed light on pyridine-boryl radicals, which can act as bifunctional reagents, serving as both a pyridine precursor and a boryl radical source for the synthesis of 4-substituted pyridines. acs.org These examples underscore the importance of electron transfer and radical mechanisms in expanding the synthetic chemistry of pyridines and their derivatives.
Advanced Derivatives and Functionalization Strategies of Piridin 4 One
C-H Functionalization Methodologies for Pyridin-4-one Systems
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of pyridin-4-ones, avoiding the need for pre-functionalized substrates. Various transition-metal-catalyzed reactions have been developed for the selective introduction of aryl, alkenyl, and alkyl groups onto the pyridin-4-one ring.
Rhodium(III)-catalyzed C-H activation has been successfully employed for the site-selective alkylation and arylation of pyridones using organoboron reagents. For instance, N-pyridyl-2-pyridones can undergo selective C6-alkylation and arylation. The directing group on the nitrogen atom plays a crucial role in controlling the regioselectivity of the functionalization. In the case of 4-pyridones, methylation can be directed to the C2 position.
Palladium catalysis has also been instrumental in the C-H functionalization of pyridin-4-one systems. For instance, direct C-H alkenylation of N-substituted 4-hydroxy-2-pyridones (a tautomer of pyridin-4-one) has been achieved with unactivated alkenes using palladium acetate (B1210297). nih.gov This methodology allows for the efficient synthesis of 3-alkenyl-4-hydroxy-2-pyridones.
Copper-catalyzed C-H functionalization offers a cost-effective alternative for the arylation of pyridin-4-ones. While many copper-catalyzed methods focus on other positions, the principles can be extended to the pyridin-4-one core, often requiring specific directing groups to achieve the desired regioselectivity. researchgate.net
The choice of catalyst, directing group, and reaction conditions allows for a high degree of control over the position of functionalization, enabling the synthesis of a wide range of substituted pyridin-4-one derivatives.
Table 1: Examples of C-H Functionalization of Pyridin-4-one Systems
| Catalyst System | Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Rh(III) complex | Potassium methyltrifluoroborate | C2-methylated 4-pyridone | High | |
| Pd(OAc)₂ | Unactivated alkene | 3-alkenyl-4-hydroxy-2-pyridone | Good | nih.gov |
| Cu(OH)₂ | Aryl-I(III) reagent | meta-arylated pyridine (B92270) | Moderate to Good | researchgate.net |
Heterocycle Annulation and Ring Transformations to Fused Pyridone Systems
The pyridin-4-one ring serves as a versatile building block for the construction of more complex, fused heterocyclic systems. Through heterocycle annulation and ring transformation reactions, the pyridin-4-one core can be elaborated into a variety of polycyclic structures, many of which are of medicinal and material science interest.
One common strategy involves the tandem reaction of 4-hydroxy-quinolin-2(1H)-one, a related benzofused pyridin-4-one analogue, with propargylic alcohols. Depending on the substitution pattern of the alcohol, this acid-catalyzed reaction can proceed through different pathways to yield either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones . nih.govrsc.org This approach highlights the utility of the enol form of the pyridone in cyclization reactions.
The synthesis of furo[3,2-c]pyridines can also be achieved through a Pictet-Spengler reaction, demonstrating another route to fuse a five-membered heterocycle onto a pyridine core, which can be conceptually related to pyridin-4-one chemistry. nih.gov
Furthermore, the pyridin-4-one scaffold can be a precursor for the synthesis of thiazolo[4,5-c]pyridin-4-ones and related fused systems. The synthesis of thiazolo[4,5-b]pyridines often involves the reaction of substituted aminopyridines with sulfur-containing reagents, showcasing a strategy for introducing a thiazole (B1198619) ring. thieme-connect.com Similarly, thiazolo[5,4-b]pyridine derivatives can be prepared from appropriately substituted pyridines, indicating the versatility of the pyridine ring in forming fused systems. nih.govnih.gov The synthesis of thiazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines can be achieved from 5-amino-2-methylsulfanyl-thiazole-4-carboxylic acid ethyl ester, highlighting the construction of complex fused systems from highly functionalized thiazole precursors. tandfonline.com
These annulation and ring transformation strategies provide access to a diverse range of fused pyridone systems with varied electronic and steric properties.
Incorporation of Piridin-4-one into Spirocyclic Architectures
The incorporation of the pyridin-4-one moiety into spirocyclic architectures has garnered significant attention due to the unique three-dimensional structures and potential for novel biological activities associated with these compounds. Spirocycles are characterized by two rings connected through a single common atom.
A prominent strategy for the synthesis of spirocyclic systems involving a dihydropyridine (B1217469) ring, a reduced form of pyridin-4-one, is through the dearomatization of pyridines. An electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycycloalkyl)pyridines provides an operationally simple route to spirocyclic dihydropyridines. nih.govacs.orgresearchgate.net This reaction is initiated by the N-acylation of the pyridine, which activates the ring towards intramolecular cyclization. The resulting dihydropyridine spirocycles can be further hydrogenated to the corresponding piperidine (B6355638) spirocycles. acs.org
The scope of this transformation is broad, allowing for the variation of both the cycloalkyl group and substituents on the pyridine ring. For example, starting with 4-(1-hydroxycyclobutyl)pyridine, a cyclopentanone (B42830) spirocycle can be obtained in excellent yield. acs.org The reaction also accommodates different ring sizes for the cycloalkanol portion.
Another approach involves the dearomatizing cyclization of N-alkenyl pyridine carboxamides. Upon treatment with acylating or sulfonylating agents, these substrates undergo cyclization initiated by pyridine acylation, followed by intramolecular trapping of the pyridinium (B92312) cation to form spirocyclic dihydropyridines. acs.org
The synthesis of spirooxindole-pyrrolidines embedded with pyridine heterocycles has also been achieved through multicomponent 1,3-dipolar cycloaddition reactions, showcasing the versatility of building complex spiro systems. rsc.orgrsc.org
Table 2: Synthesis of Spirocyclic Dihydropyridines via Dearomatization
| Pyridine Precursor | Activating Agent | Spirocyclic Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(1-hydroxycyclobutyl)pyridine | Boc₂O | Spiro[dihydropyridine-4,1'-cyclopentan]-2'-one | 96 | acs.org |
| 4-(1-hydroxycyclopropyl)pyridine | Boc₂O | Spiro[dihydropyridine-4,1'-cyclobutan]-2'-one | Good | acs.org |
| 4-(1-hydroxycyclopentyl)pyridine | Boc₂O | Spiro[dihydropyridine-4,1'-cyclohexan]-2'-one | Good | acs.org |
| 3-Bromo-4-(1-hydroxycyclobutyl)pyridine | Boc₂O | 5-Bromo-spiro[dihydropyridine-4,1'-cyclopentan]-2'-one | Good | acs.org |
Synthesis and Properties of Quaternary Ammonium (B1175870) Derivatives of Pyridin-4-one
The nitrogen atom of the pyridin-4-one ring can be readily alkylated to form quaternary ammonium salts. These derivatives exhibit modified physicochemical properties, such as increased solubility and altered electronic characteristics, which can be advantageous in various applications.
The synthesis of quaternary ammonium derivatives of pyridin-4-one is typically achieved through the Menschutkin reaction, which involves the treatment of the pyridin-4-one with an alkyl halide. ysu.edu For instance, 2,6-dimethyl-4-pyridone reacts with alkyl halides to produce the corresponding quaternary cation halide salts. ysu.edu The alkylation can occur at either the ring nitrogen or the exocyclic oxygen, but conditions can be optimized to favor N-alkylation, leading to the desired quaternary ammonium salt.
The properties of these quaternary salts are influenced by the nature of the alkyl substituent on the nitrogen and the counter-ion. They are generally more water-soluble than their neutral precursors. The introduction of a positive charge on the nitrogen atom significantly alters the electron distribution within the pyridine ring, which can impact its reactivity and intermolecular interactions.
Rational Design and Synthesis of Modified this compound Structures (e.g., Pyridin-4-boric Acid)
The rational design and synthesis of modified pyridin-4-one structures are driven by the need for tailored properties in fields such as medicinal chemistry and materials science. A notable example is the synthesis of Pyridin-4-boric acid . This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.govresearchgate.netresearchgate.net
The synthesis of Pyridin-4-boric acid typically starts from 4-bromopyridine. chemicalbook.comchemicalbook.com The process involves a halogen-metal exchange, usually with n-butyllithium at low temperatures, followed by quenching with a borate (B1201080) ester, such as trimethyl borate. chemicalbook.comchemicalbook.com Subsequent hydrolysis of the boronate ester yields the desired pyridin-4-boric acid.
Table 3: Synthesis of Pyridin-4-boric acid
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|
The boronic acid functionality allows for the facile introduction of the pyridin-4-yl moiety onto a wide range of aromatic and heteroaromatic scaffolds. This strategy is crucial for the synthesis of complex molecules containing the pyridin-4-one or a related pyridyl core. The development of methods to suppress impurities in these coupling reactions is an active area of research to ensure the purity of the final products, which is particularly important in pharmaceutical applications. nih.gov
Academic Applications of Piridin 4 One in Chemical Sciences
Catalysis and Organocatalysis Utilizing Piridin-4-one Moieties
The distinct structural and electronic characteristics of the pyridin-4-one core have been harnessed to develop innovative catalytic systems. Both in transition metal catalysis, where it serves as a versatile ligand, and in organocatalysis, particularly as its N-oxide derivative, the moiety plays a crucial role in facilitating a variety of chemical reactions.
Ligand Design in Transition Metal Homogeneous Catalysis
Pyridin-4-one and its derivatives serve as effective ligands in homogeneous catalysis, stabilizing metal centers and influencing their catalytic activity and selectivity. researchgate.net The ability of the pyridone tautomer to coordinate with metals through its oxygen atom offers an alternative to the more common N-coordination of pyridine (B92270), thereby modulating the electronic environment of the metal catalyst. whiterose.ac.uk
A notable example is the use of 4-hydroxypyridine (B47283), which tautomerizes to 4-pyridone, in Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique. In this context, it forms an unusual SABRE-active species, [IrCl(H)₂(SIMes)(κ-O-4-pyridone)(κ-N-4-hydroxypyridine)], where the 4-pyridone tautomer ligates to the iridium center via its oxygen atom. whiterose.ac.uk This O-coordination, which places the ligand trans to a hydride, results in rapid substrate dissociation, a key factor influencing the efficiency of the hyperpolarization process. whiterose.ac.uk
Furthermore, N-[1-Alkylpyridin-4(1H)-ylidene]amides (PYAs), which are derivatives of 4-pyridone, have been developed as a class of neutral N-donor ligands. acs.org These ligands are strongly electron-donating and have been successfully employed in palladium-catalyzed cross-coupling reactions, demonstrating their potential to expand the range of available ligands for metal catalysts. acs.org A palladium(II) complex featuring a PYA ligand has shown efficacy in catalyzing both Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions. acs.org The design of such ligands is crucial for tailoring catalyst behavior to maximize efficiency and selectivity in important organic transformations. acs.org
Table 1: Examples of this compound Based Ligands in Transition Metal Catalysis
| Ligand Type | Metal Center | Catalytic Application | Key Finding | Citation |
|---|---|---|---|---|
| 4-Pyridone | Iridium (Ir) | SABRE Hyperpolarization | The ligand coordinates via the oxygen atom, leading to rapid substrate dissociation. whiterose.ac.uk | whiterose.ac.uk |
| N-[1-Alkylpyridin-4(1H)-ylidene]amide (PYA) | Palladium (Pd) | Heck-Mizoroki & Suzuki-Miyaura Cross-Coupling | The strongly electron-donating neutral ligand successfully catalyzes C-C bond formation. acs.org | acs.org |
| Polypyridine Frameworks | Titanium (Ti), Vanadium (V) | Oxygen Reduction Reaction (ORR) | Proposed as attractive configurations for future early transition metal ORR catalysts. rsc.org | rsc.org |
Nucleophilic Organocatalysis with Pyridin-4-one-N-oxides
Pyridine-N-oxides (PNOs) are established as effective nucleophilic organocatalysts, with the oxygen atom acting as the primary nucleophilic site. rsc.org Compared to pyridine, PNO is more nucleophilic and possesses a higher dipole moment, although it is a much weaker base. scripps.edu This enhanced nucleophilicity is central to its catalytic activity. acs.org Specifically, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have emerged as powerful catalysts in asymmetric synthesis. acs.org
Research has demonstrated that the nucleophilic ability of the oxygen atom in pyridine-N-oxide is greater than that of the nitrogen in pyridine. acs.org This property has been exploited in the design of ArPNO catalysts for the acylative dynamic kinetic resolution of various substrates, including azoles and aldehydes. acs.orgacs.org In these reactions, the ArPNO catalyst attacks an anhydride (B1165640) to form a key O-acyloxypyridinium cation intermediate. rsc.orgacs.org The subsequent nucleophilic substitution by a substrate, such as a sulfonimidamide or azole hemiaminal, is often the rate-determining and enantio-determining step. rsc.orgacs.org
For instance, a 3,5-dimethylphenyl-derived ArPNO catalyst (5 mol%) was used in the three-component dynamic kinetic resolution of tetrazoles, aldehydes, and anhydrides, yielding the corresponding products in high yields (up to 93%) and excellent enantioselectivity (99% ee). acs.orgacs.org Similarly, ArPNOs have been successfully applied to the N-acylative desymmetrization of sulfonimidamides using chloroformates, affording products with sulfur(VI)-stereocenters in high yields and enantioselectivities. rsc.org The catalytic utility extends to the phosphorylation of alcohols, where pyridine-N-oxide catalyzes the reaction of alcohols with phosphoryl chlorides under mild conditions with low catalyst loading. researchgate.net
Table 2: Applications of Pyridin-4-one-N-oxides in Nucleophilic Organocatalysis
| Catalyst Type | Reaction | Substrates | Key Result | Citation |
|---|---|---|---|---|
| Chiral 4-Aryl-pyridine-N-oxide (ArPNO) | Acylative Dynamic Kinetic Resolution | Tetrazoles, aldehydes, anhydrides | Up to 93% yield, >20:1 rr, 99% ee. acs.orgacs.org | acs.orgacs.org |
| Chiral 4-Aryl-pyridine-N-oxide (ArPNO) | N-Acylative Desymmetrization | Sulfonimidamides, chloroformates | High yields and excellent enantioselectivities. rsc.org | rsc.org |
| Pyridine-N-oxide | Phosphorylation | Primary, secondary, and tertiary alcohols | Effective phosphorylation with 5 mol% catalyst loading. researchgate.net | researchgate.net |
Development of Catalytic Systems for Specific Transformations (e.g., C-C and C-O bond formation)
Catalytic systems based on the pyridin-4-one architecture have been developed for crucial bond-forming reactions. The functionalization of C-H bonds to form C-C bonds is a significant area of research. beilstein-journals.org Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C and C-heteroatom bond formation.
N-[1-Alkylpyridin-4(1H)-ylidene]amide (PYA) ligands, derived from 4-pyridone, have been shown to facilitate palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions, which are fundamental methods for C-C bond formation. acs.org In a different approach, a bifunctional metal-organic framework (MOF), TMU-33, decorated with N,N′-(oxybis(4,1-phenylene))bis(1-(pyridin-4yl)methanimine), has been studied for C-C bond formation under mild and green conditions. rsc.org
For C-O bond formation, palladium-catalyzed systems have been developed for the cross-coupling of N-substituted 4-bromo-7-azaindoles with phenols. The combination of a palladium catalyst like Pd(OAc)₂, a ligand such as Xantphos, and a base was found to be critical for the C-O cross-coupling reaction. beilstein-journals.org The development of such catalytic systems is essential for the synthesis of complex molecules in pharmaceuticals and materials science. nih.gov
Materials Science and Polymer Chemistry Involving this compound
The incorporation of the pyridin-4-one moiety into polymer backbones has led to the development of advanced materials with tailored properties. These polymers are investigated for their thermal stability, solubility, and functional characteristics, with potential applications in high-performance fields like organic electronics and chemical sensing.
Synthesis and Characterization of this compound-Containing Polymers
A variety of synthetic strategies have been employed to create polymers featuring the pyridin-4-one unit. One method involves the synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands, starting from maltol (B134687). nih.gov This multi-step synthesis includes the conversion of benzylated maltol to a 3-benzyloxypyridin-4-one derivative, followed by polymerization and subsequent deprotection. nih.gov
Another major class of polymers are polyimides containing pyridine moieties, which are known for their excellent thermal stability. mdpi.comresearchgate.net These are typically synthesized via a two-step polymerization method involving novel diamine monomers that contain the pyridine ring. mdpi.comtandfonline.com For example, a series of polyimides prepared from the diamine 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) and various aromatic dianhydrides exhibited high thermal stability, with 5% weight loss temperatures (T₅) in the range of 527–543 °C. mdpi.com These polymers also showed good solubility in organic solvents like NMP, DMAc, and DMF. mdpi.comtandfonline.com The synthesis of carbazole-pyridine copolymers has also been achieved through a modified Chichibabin reaction, offering a more economical route compared to methods requiring costly catalysts. beilstein-journals.org
Characterization of these polymers typically involves Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) to confirm their chemical structures, along with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate their thermal properties. researchgate.netbeilstein-journals.org
Table 3: Characterization of Selected Pyridin-4-one-Containing Polymers
| Polymer Type | Synthesis Method | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T₁₀) | Key Properties | Citation |
|---|---|---|---|---|---|
| Aromatic Polyimides | Two-step polymerization from diamines | 249–317 °C | 474–564 °C (in N₂) | Good solubility, low dielectric constant. tandfonline.com | tandfonline.com |
| Polyimides from PPAPP | Two-step polymerization | 316–335 °C | 552–580 °C (in N₂) | Excellent thermal stability and hydrophobicity. mdpi.com | mdpi.com |
| Carbazole-Pyridine Copolymers | Modified Chichibabin reaction | Not specified | Decomposition starts > 350 °C | Good thermal stability, fluorescent. beilstein-journals.org | beilstein-journals.org |
Applications in Organic Electronics and Sensing Technologies
Polymers containing pyridine or pyridone moieties exhibit properties like conductivity and photoluminescence, making them candidates for applications in organic electronics and sensing. ontosight.ai The development of polymer semiconductors is crucial for creating active layers in devices such as organic field-effect transistors (OFETs). researchgate.net
A novel pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) acceptor was synthesized and used to construct donor-acceptor type conjugated polymers. rsc.org These polymers demonstrated promising electrochromic properties, with good optical contrasts (up to 70.5%), fast switching speeds, and high colouration efficiencies, indicating their potential in electrochromic devices and other areas of organic electronics. rsc.org Pyridine-based polymers have also shown potential as materials for organic light-emitting diodes (OLEDs) due to their electron-donating properties and intense luminescence. beilstein-journals.org
In the realm of sensing, the unique chemical structure of pyridone allows for the construction of specialized sensors. A robust hydrogen-bonded organic framework (HOF) was built from a 2-pyridone monomer. rsc.org This material was used to fabricate an electrochemical sensor for dopamine (B1211576), which exhibited high sensitivity and stability. The sensor showed a linear response to dopamine concentrations in the range of 4–400 μM, highlighting the potential of pyridone-based materials in biosensing and analytical chemistry. rsc.org Additionally, pyrrole-pyridine derivatives have been investigated as small-molecule anion sensors. mdpi.com
Table 4: Applications of Pyridin-4-one Based Materials in Electronics and Sensing
| Material | Application | Performance Metric | Citation |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) Polymers | Electrochromic Devices | Optical contrast up to 70.5%; switching speed down to 3.2 s. rsc.org | rsc.org |
| 2-Pyridone-based HOF | Electrochemical Dopamine Sensor | Linear detection range: 4–400 μM. rsc.org | rsc.org |
| Pyridine-based Polymers | General Organic Electronics | Exhibit conductivity and photoluminescence. ontosight.ai | ontosight.ai |
Compound Names
Design of Pharmacophore Scaffolds and Structure-Activity Relationship (SAR) Investigations (Focus on Mechanistic Understanding)
The pyridin-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various biological targets. arxiv.org Its ability to act as both a hydrogen bond donor and acceptor, coupled with its amenability to diverse chemical modifications, makes it an ideal starting point for developing novel therapeutic agents. frontiersin.org This section delves into the academic applications of pyridin-4-one in the rational design of bioactive analogues and the computational methodologies employed to predict their biological activity and guide lead optimization.
Rational Design and Synthesis of Bioactive Analogues
The rational design of pyridin-4-one derivatives hinges on a deep understanding of the target's three-dimensional structure and the key interactions that govern ligand binding. This knowledge allows for the strategic modification of the pyridin-4-one scaffold to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves "scaffold hopping," where a known pharmacophore is replaced with the pyridin-4-one ring to generate novel chemotypes with potentially improved characteristics. researchgate.netacs.org
A notable example is the development of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives as inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory processes. researchgate.netacs.orgnih.gov Starting from an aminoindazole hit compound identified through high-throughput screening, researchers employed a scaffold hopping strategy to replace the aminoindazole core with the pyrazolopyridin-4-one scaffold. researchgate.netacs.org This led to the discovery of a novel class of TYK2 inhibitors. acs.org Initial structure-activity relationship (SAR) studies suggested a unique "vertically flipped" binding mode for this new scaffold, which guided the introduction of substituents at the 7-position to interact with the solvent-exposed region of the ATP-binding site. researchgate.netacs.org The synthesis of these analogues, as depicted in the general scheme below, involved multi-step sequences to construct the pyrazolopyridin-4-one core and introduce the desired substituents. This rational, structure-based approach culminated in the discovery of a compound with a 1-methyl-3-pyrazolyl moiety at the 7-position that exhibited a significant increase in TYK2 inhibitory activity. researchgate.net
General Synthetic Scheme for 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives The synthesis typically begins with a substituted pyridine precursor, which undergoes a series of reactions including cyclization to form the pyrazole (B372694) ring fused to the pyridinone core. Subsequent functionalization at various positions, guided by SAR, allows for the introduction of diverse chemical groups to optimize biological activity.
Another application of the pyridin-4-one scaffold is in the design of HIV-1 integrase inhibitors. frontiersin.org By employing a structure-based combinatorial library design, researchers have optimized 3-hydroxy-pyran-4-one derivatives. frontiersin.org This involved selecting the core scaffold and using computational methods to explore a wide range of substituents at a specific attachment point. frontiersin.org The most promising computationally designed compounds were then synthesized and evaluated. frontiersin.org For instance, the synthesis of certain 3-hydroxy-pyran-4-one derivatives involved the reaction of a pyrone precursor with an appropriate amine, followed by further modifications. frontiersin.org This iterative process of design, synthesis, and testing led to the identification of compounds with low nanomolar inhibitory activity against HIV-1 integrase. frontiersin.org
The following table summarizes the biological activity of selected pyridin-4-one and related heterocyclic derivatives, illustrating the impact of structural modifications on their inhibitory potency.
| Compound ID | Target | Scaffold | Key Substituents | IC₅₀/EC₅₀ |
| 1 | TYK2 | Aminoindazole | - | Hit Compound |
| 3 | TYK2 | 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one | Unsubstituted at 7-position | - |
| 20 | TYK2 | 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one | 1-methyl-3-pyrazolyl at 7-position | Potent Inhibition |
| HPCAR-28 | HIV-1 Integrase | 3-Hydroxy-pyran-4-one | Optimized hydrophobic side chain | Low nanomolar |
| 6d | Tyrosinase | 3-Hydroxypyridin-4-one | p-methylbenzyl hydrazide | 25.29 μM |
| 6i | Tyrosinase | 3-Hydroxypyridin-4-one | 2-bromo, 5-hydroxybenzyl hydrazide | 64.13 μM |
This table presents a selection of compounds and their biological activities as reported in the literature. researchgate.netacs.orgfrontiersin.org
Computational Screening for Bioactivity Prediction and Lead Optimization
Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large virtual libraries of compounds and providing valuable insights into their potential biological activity. researchgate.netuni-bonn.de For pyridin-4-one derivatives, a variety of in silico techniques are employed to predict their binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, thereby guiding the lead optimization process. auctoresonline.org
Molecular Docking is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net In the context of pyridin-4-one analogues, docking studies have been instrumental in understanding their binding modes. For example, in the development of imidazo[4,5-c]pyridin-4-one derivatives as dual antagonists of the Angiotensin II type 1 (AT1) receptor and partial agonists of PPARγ, molecular docking simulations using software like Glide revealed key interactions within the binding pockets of both targets. auctoresonline.org These studies showed that the pyridin-4-one core and its substituents form crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues, explaining the observed SAR. auctoresonline.org The docking results can then be used to prioritize which analogues to synthesize and test, saving significant time and resources. auctoresonline.org
3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.govresearchgate.net For a series of imidazo-pyridine derivatives, CoMFA models were developed for both AT1 and PPARγ targets. auctoresonline.org These models generated contour maps that highlighted regions where steric bulk or specific electrostatic features on the pyridin-4-one scaffold would be favorable or unfavorable for activity, providing clear guidance for the design of more potent compounds. auctoresonline.org
The iterative cycle of computational screening and lead optimization is a cornerstone of modern drug design. arxiv.orgresearchgate.net This process typically involves:
Virtual Screening: A large library of virtual pyridin-4-one analogues is screened against a target protein using methods like molecular docking. arxiv.org
Hit Identification: Compounds with the best predicted binding affinities and favorable ADME properties are identified as "hits". auctoresonline.org
Rational Design of New Analogues: Based on the binding modes and SAR data from the initial hits, new analogues are designed to enhance desired properties. acs.org This can involve adding or modifying functional groups to improve interactions with the target or to optimize physicochemical properties.
Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested in vitro to validate the computational predictions. frontiersin.org
Iterative Refinement: The experimental data from the new analogues are fed back into the computational models to refine them, leading to a new cycle of design, synthesis, and testing. researchgate.net This iterative process continues until a lead compound with the desired profile is identified.
The following table showcases data from computational studies on pyridin-4-one and related heterocyclic derivatives, including predicted binding energies and key interactions.
| Compound/Derivative | Target | Computational Method | Predicted Binding Affinity/Score | Key Predicted Interactions |
| Imidazo[4,5-c]pyridin-4-one derivative | AT1 Receptor | Molecular Docking (Glide) | High | Hydrogen bonding and hydrophobic interactions with key residues |
| Imidazo[4,5-c]pyridin-4-one derivative | PPARγ | Molecular Docking (Glide) | Moderate | Interactions with the active site cavity |
| 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one | TYK2 | Molecular Modeling | Favorable | Vertically flipped binding mode, interactions with solvent-exposed region |
| Pyridine-4-carbohydrazide derivative | DNA | Molecular Docking | High | Minor groove binding |
This table illustrates the application of computational methods to predict the bioactivity of pyridin-4-one derivatives. The specific values for binding affinity can vary depending on the software and parameters used. researchgate.netauctoresonline.orgresearchgate.net
Q & A
Q. How can researchers synthesize conflicting findings on this compound’s reactivity into a cohesive theoretical framework?
- Methodological Answer : Apply contradiction analysis by identifying the "principal contradiction" (e.g., solvent polarity vs. temperature effects) driving divergent results. Use systematic matrices to map variables against outcomes. Propose a revised mechanistic model integrating kinetic and thermodynamic data, and validate through predictive experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
